4-Fluoroindolin-2-one
Overview
Description
4-Fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 151.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Nirmal et al. (2010) focused on synthesizing novel derivatives of 4-fluoroindolin-2-one and evaluating them for analgesic and anti-inflammatory activities. The findings indicated that certain compounds exhibited significant anti-inflammatory activity, comparable to the reference standard diclofenac sodium, and displayed only mild ulcerogenic side effects (Nirmal, Prakash, Meenakshi, & Shanmugapandiyan, 2010).
Antitumor Activity
Another research by Chou et al. (2010) explored the design and synthesis of 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. These analogues, including certain this compound derivatives, exhibited significant inhibitory activity against various tumor cell lines. One of the derivatives selectively inhibited cancer cell lines, suggesting potential as a clinical candidate for cancer treatment (Chou et al., 2010).
Antibacterial and Antifungal Properties
Deswal et al. (2020) synthesized 5-fluoro-1H-indole-2,3-dione-triazoles using an environmentally friendly catalyst. The compounds showed considerable antibacterial and antifungal potency, demonstrating the application of this compound derivatives in developing antimicrobial agents (Deswal, Naveen, Tittal, Vikas, Lal, & Kumar, 2020).
Cellular Imaging Applications
Fleming et al. (2015) conducted a study on a scriptaid analogue, 4-morpholinoscriptaid (4MS), which demonstrated rapid cellular uptake. This research provides insights into the potential use of this compound derivatives in cellular imaging, enhancing the understanding of cellular processes (Fleming, Ashton, Nowell, Devlin, Natoli, Schreuders, & Pfeffer, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity
Cellular Effects
Preliminary studies suggest that fluorinated indoles, such as 4-Fluoroindolin-2-one, may have an impact on cell function, including potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDSLMNPSVQOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573515 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138343-94-9 | |
Record name | 4-Fluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were made to the 4-fluoroindolin-2-one scaffold, and how did these changes impact the biological activity of the synthesized compounds?
A1: The research focused on synthesizing a series of 3-(4-(benzylideneamino) phenylimino) this compound derivatives. While the core structure remained consistent, variations were introduced in the benzylidene moiety. This involved substituting different groups on the benzene ring of the benzylidene group. []
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